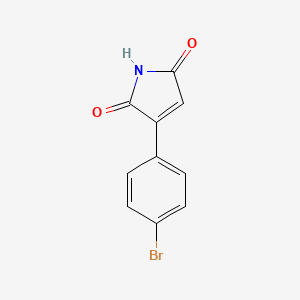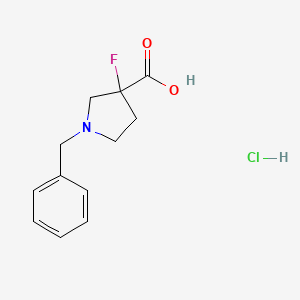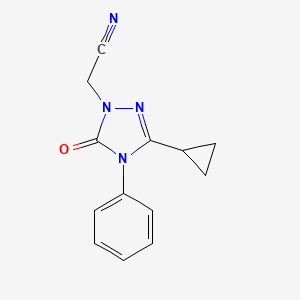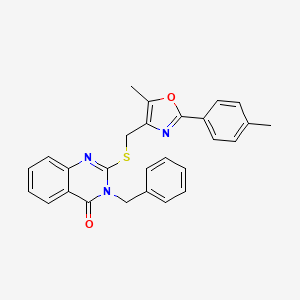![molecular formula C8H14N2O B2830623 5,9-Diazaspiro[3.6]decan-10-one CAS No. 2138296-64-5](/img/structure/B2830623.png)
5,9-Diazaspiro[3.6]decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Diazaspiro[3.6]decan-10-one is a compound with the CAS Number: 2138296-64-5 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O/c11-7-8(3-1-4-8)10-6-2-5-9-7/h10H,1-6H2,(H,9,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
T-Type Calcium Channel Inhibition
Research has explored diazaspiro[4.5]decan-1-one derivatives as potent T-type calcium channel inhibitors. These compounds were designed to approximate a pharmacophore model, showing effectiveness in modulating calcium channels with selectivity, highlighting their potential in therapeutic interventions for diseases related to calcium dysregulation (Fritch & Krajewski, 2010).
Neuroprotective and Antihypertensive Activities
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have shown a potent inhibitory effect on neural calcium uptake and have demonstrated a protective action against brain edema and deficits in memory and learning, suggesting their use in treating neurodegenerative disorders (Tóth et al., 1997). Additionally, some 8-substituted derivatives have been studied for their antihypertensive activity, indicating their potential as cardiovascular therapeutics (Caroon et al., 1981).
Antimycobacterial and Antifungal Agents
Compounds featuring the diazaspiro[4.5]decan-1-one scaffold have been evaluated as potential antimycobacterial agents, with some demonstrating significant activity, indicating their potential in addressing bacterial infections (Srivastava et al., 2005). Moreover, novel spiro diarylidenes derived from diazaspiro[4.5]decan-1,8-dione showed promising antimicrobial properties, particularly against Gram-positive bacteria and fungal pathogens (Shroff et al., 2022).
Pharmacological Profiling for Cognitive Disorders
RGH-2716, a novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative, has shown significant effects in improving learning and memory deficits, suggesting its utility in treating cognitive disorders (Paróczai et al., 1998).
Prolyl Hydroxylase Inhibition for Therapeutic Applications
The novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2) with its inhibitor, a diazaspiro[4.5]decan-1-one analogue, suggests its potential in therapeutic applications targeting the PHD2 enzyme, with implications for treating diseases associated with hypoxia-inducible factors (Deng et al., 2013).
Safety and Hazards
The safety information for 5,9-Diazaspiro[3.6]decan-10-one includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5,9-diazaspiro[3.6]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-4-8)10-6-2-5-9-7/h10H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPUYSTNYYPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2830540.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830541.png)
![4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2830542.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2830543.png)
![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)
![N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2830545.png)

![5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)






